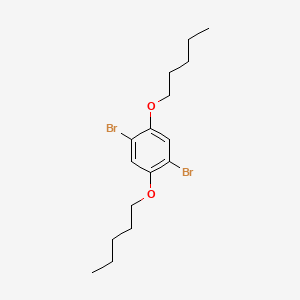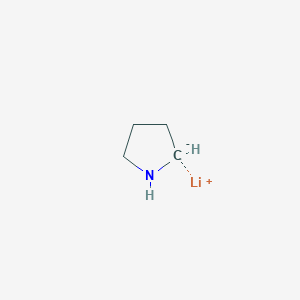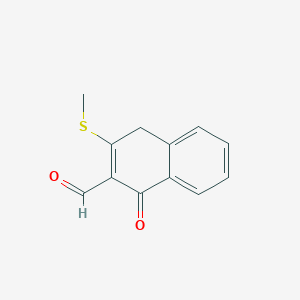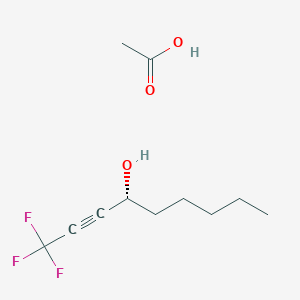![molecular formula C15H15N3O2S B12564577 N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide CAS No. 195052-62-1](/img/structure/B12564577.png)
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide is a compound that features both an imidazole ring and a naphthalene sulfonamide group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the naphthalene sulfonamide group consists of a naphthalene ring bonded to a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Naphthalene Sulfonamide Group: The naphthalene sulfonamide group can be introduced through a sulfonation reaction, where naphthalene is treated with sulfuric acid to form naphthalene sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Substituted sulfonamides.
科学的研究の応用
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in drug design, making it useful in the development of new therapeutic agents.
Biology: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its structural features.
Materials Science: The compound can be utilized in the synthesis of functional materials, such as dyes and catalysts.
作用機序
The mechanism of action of N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the enzyme’s function .
類似化合物との比較
Similar Compounds
N-[2-(1H-Imidazol-4-yl)ethyl]acrylamide: This compound also contains an imidazole ring but differs in the presence of an acrylamide group instead of a naphthalene sulfonamide group.
N-[2-(1H-Imidazol-4-yl)ethyl]benzamide: Similar to the target compound but with a benzamide group instead of a naphthalene sulfonamide group.
Uniqueness
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide is unique due to the combination of the imidazole ring and the naphthalene sulfonamide group. This structural feature provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
特性
CAS番号 |
195052-62-1 |
|---|---|
分子式 |
C15H15N3O2S |
分子量 |
301.4 g/mol |
IUPAC名 |
N-[2-(1H-imidazol-5-yl)ethyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H15N3O2S/c19-21(20,18-8-7-14-10-16-11-17-14)15-6-5-12-3-1-2-4-13(12)9-15/h1-6,9-11,18H,7-8H2,(H,16,17) |
InChIキー |
BNPIVLDNPJIRGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CN=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
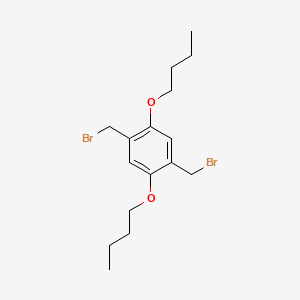
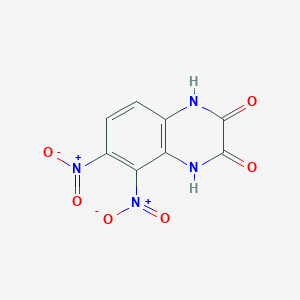
![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
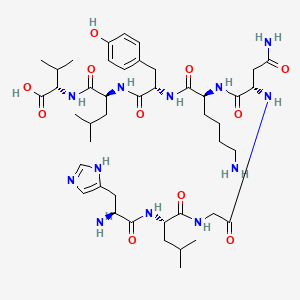
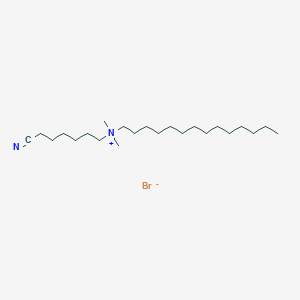
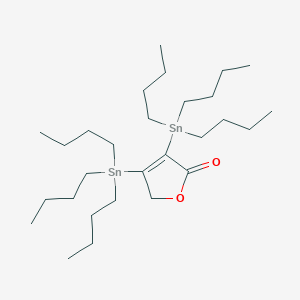
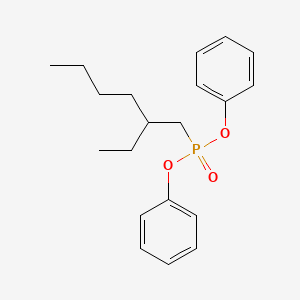
![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
